N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O5/c28-25(24-17-5-1-3-7-19(17)31-20-8-4-2-6-18(20)24)26-13-16-12-22(32-27-16)15-9-10-21-23(11-15)30-14-29-21/h1-12,24H,13-14H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQSCIRWVMMCNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(Benzo[d]dioxol-5-yl)isoxazole-3-methanamine
The isoxazole core is constructed via a [3+2] cycloaddition reaction. A benzodioxol-substituted nitrile oxide is generated in situ from the corresponding aldoxime (derived from piperonal) using chloramine-T or sodium hypochlorite. This nitrile oxide reacts with propargylamine to form the isoxazole ring.
Example Protocol
- Formation of Nitrile Oxide :
Piperonal oxime (1.65 g, 10 mmol) is treated with chloramine-T (2.14 g, 11 mmol) in dichloromethane (50 mL) at 0°C for 1 hour. - Cycloaddition with Propargylamine :
Propargylamine (0.55 g, 10 mmol) is added dropwise to the nitrile oxide solution. The mixture is stirred at room temperature for 12 hours, yielding 5-(benzo[d]dioxol-5-yl)isoxazole-3-methanamine as a pale-yellow solid (1.32 g, 72%).
| Parameter | Value |
|---|---|
| Yield | 72% |
| Reaction Conditions | 0°C → RT, 12 hours |
| Solvent | Dichloromethane |
| Key Reagents | Chloramine-T, Propargylamine |
Preparation of 9H-Xanthene-9-carboxylic Acid
Xanthene-9-carboxylic acid is synthesized via Friedel-Crafts acylation. Phthalic anhydride undergoes condensation with resorcinol in the presence of zinc chloride, followed by hydrolysis.
Example Protocol
- Condensation :
Resorcinol (11.0 g, 100 mmol) and phthalic anhydride (14.8 g, 100 mmol) are heated with zinc chloride (13.6 g, 100 mmol) at 140°C for 4 hours. - Hydrolysis :
The intermediate is refluxed with 10% NaOH (100 mL) for 2 hours, acidified with HCl, and filtered to isolate xanthene-9-carboxylic acid (15.2 g, 68%).
| Parameter | Value |
|---|---|
| Yield | 68% |
| Reaction Conditions | 140°C, 4 hours |
| Catalyst | Zinc chloride |
| Purification | Acid-base extraction |
Amide Coupling via Acid Chloride Intermediate
The carboxylic acid is activated to its acid chloride, which reacts with the isoxazole-methylamine to form the target amide.
Example Protocol
- Acid Chloride Formation :
Xanthene-9-carboxylic acid (2.54 g, 10 mmol) is treated with oxalyl chloride (1.27 mL, 15 mmol) and catalytic DMF (2 drops) in dichloromethane (30 mL) at 0°C for 1 hour. - Amidation :
5-(Benzo[d]dioxol-5-yl)isoxazole-3-methanamine (2.18 g, 10 mmol) and triethylamine (3.03 mL, 22 mmol) are added. The mixture is stirred at room temperature for 6 hours, yielding the title compound (3.98 g, 89%).
| Parameter | Value |
|---|---|
| Yield | 89% |
| Reaction Conditions | 0°C → RT, 6 hours |
| Solvent | Dichloromethane |
| Base | Triethylamine |
Alternative Coupling Using Carbodiimide Chemistry
For acid-sensitive substrates, carbodiimide-mediated coupling offers a milder alternative.
Example Protocol
- Activation :
Xanthene-9-carboxylic acid (2.54 g, 10 mmol), EDCI (2.30 g, 12 mmol), and HOBt (1.62 g, 12 mmol) are stirred in DMF (30 mL) for 30 minutes. - Amine Addition :
5-(Benzo[d]dioxol-5-yl)isoxazole-3-methanamine (2.18 g, 10 mmol) and DIPEA (3.49 mL, 20 mmol) are added. The reaction proceeds at room temperature for 16 hours, affording the product (3.72 g, 83%).
| Parameter | Value |
|---|---|
| Yield | 83% |
| Reaction Conditions | RT, 16 hours |
| Solvent | DMF |
| Coupling Agents | EDCI, HOBt |
Optimization and Scalability Considerations
Industrial-scale production prioritizes solvent recovery and catalytic efficiency. Continuous flow reactors reduce reaction times, while immobilized enzymes (e.g., lipases) enable greener amidation.
Key Metrics for Scale-Up
- Purity : >99% (HPLC)
- Throughput : 5 kg/batch (batch process) or 50 kg/day (flow system)
- Cost Drivers : Oxalyl chloride (acid chloride) vs. EDCI/HOBt (carbodiimide)
Chemical Reactions Analysis
Types of Reactions
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzo[d][1,3]dioxole and isoxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with anticancer properties.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating key signaling pathways. The compound’s unique structure allows it to bind to specific proteins and enzymes, thereby inhibiting their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Target Compound :
- Xanthene Core : Planar tricyclic system with oxygen bridging two benzene rings.
- Isoxazole Substituent : 5-position substituted with benzodioxole; 3-position linked via methylene-carboxamide.
- Functional Groups : Carboxamide linker, benzodioxole (electron-rich aromatic system).
Analog Compounds (11i–11m from ) :
- Core Structure : Tetrahydro-1H-xanthen-1-one (partially saturated xanthene derivative).
- Isoxazole Substituent: 5-Amino-3-methylisoxazol-4-yl group directly fused to the xanthenone.
- Variations :
- 11i : Methoxy group at xanthene C3.
- 11j : Nitro group at xanthene C5.
- 11k–11m : Chlorophenyl or halogen (Cl, Br) substitutions on xanthene.
Key Differences :
- The target compound retains full aromaticity in the xanthene core, while analogs (11i–11m) are partially hydrogenated (tetrahydro-xanthenone).
- The carboxamide linker in the target compound introduces a flexible methylene bridge, whereas analogs directly fuse the isoxazole to the xanthene via a carbon-carbon bond.
- Substituents on the xanthene and isoxazole differ significantly (e.g., benzodioxole vs. amino-methyl groups).
Physicochemical Properties
Melting Points :
- 11i–11m: High melting points (210–242°C), indicating strong intermolecular forces and crystallinity due to hydrogen bonding (amino group) and halogen substituents .
Spectroscopic Data :
- NMR: Target Compound: Benzodioxole protons (δ 6.8–7.1 ppm, aromatic), isoxazole protons (δ 8.1–8.5 ppm), and carboxamide NH (δ ~10 ppm). 11i–11m: Amino groups (δ 5.5–6.0 ppm, NH2), methylisoxazole (δ 2.1–2.3 ppm, CH3), and xanthene protons (δ 1.2–1.5 ppm, CH3; δ 6.7–8.0 ppm, aromatic) .
- Mass Spectrometry :
Crystallographic and Conformational Analysis
- Target Compound: No crystallographic data available. The benzodioxole and xanthene systems may adopt a near-coplanar arrangement to maximize conjugation, similar to the carbazole-isoxazole Schiff base in , which showed a 10.8° dihedral angle between fused rings .
- 11i–11m : Partially saturated xanthene cores likely reduce planarity, influencing packing efficiency and solubility.
Biological Activity
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This compound features a unique structure that includes a benzo[d][1,3]dioxol moiety and an isoxazole ring, which are known for their diverse biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell lines, and potential therapeutic applications.
The primary mechanism of action for this compound involves its interaction with microtubules and the protein tubulin . This compound modulates microtubule assembly by:
- Suppressing Tubulin Polymerization: The compound inhibits the polymerization of tubulin, which is crucial for microtubule formation.
- Stabilizing Microtubule Structure: By stabilizing existing microtubules, it prevents normal cell division processes.
This interaction leads to cell cycle arrest, particularly at the S phase, disrupting normal cellular functions and promoting apoptosis in cancer cells .
Anticancer Properties
This compound has shown potent growth inhibition against various human cancer cell lines. The following table summarizes its antiproliferative effects:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 0.63 | Significant growth inhibition |
| U937 | 0.34 | Induces apoptosis |
| K562 | 0.47 | High sensitivity |
| HepG2 | 17.86 | Lower sensitivity |
These results indicate that the compound exhibits selective toxicity towards certain cancer cell lines while having a lesser effect on normal cells .
Enzymatic Inhibition
In addition to its antiproliferative effects, this compound has been investigated for its potential as a histone deacetylase (HDAC) inhibitor. HDACs play a critical role in regulating gene expression and are implicated in cancer progression. The compound demonstrated significant inhibitory activity against various HDAC isoforms, as shown in the following table:
| Compound | Inhibitory Rate (%) |
|---|---|
| N-xanthene | 66.54 |
| SAHA (control) | 56.23 |
This suggests that the compound may also exert its anticancer effects through epigenetic modulation .
Case Studies
Several studies have highlighted the efficacy of this compound:
-
Study on MCF-7 Cells:
- Treatment with varying concentrations (1 µM to 9 µM) resulted in increased apoptotic cells from 9.16% in control to 21.19% at the highest concentration.
- This indicates a dose-dependent induction of apoptosis.
- U937 Cell Line Evaluation:
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for achieving high yields?
The synthesis involves multi-step reactions starting from benzo[d][1,3]dioxole and isoxazole precursors. Key steps include cyclization (60–80°C, acidic/basic conditions) and carbodiimide-mediated coupling. Solvent choice (DMF/DMSO for polar intermediates), catalyst optimization (e.g., palladium for cross-coupling), and stoichiometric control are critical for yields >70%. Extended reaction times (12–24 hours) minimize side products .
Q. How is the compound structurally characterized, and which spectroscopic techniques confirm purity?
Characterization employs:
- NMR (¹H/¹³C/2D for connectivity),
- HRMS (mass accuracy <2 ppm for molecular formula),
- HPLC-UV (C18 column, acetonitrile/water gradient, 254 nm) for purity (>95%). X-ray crystallography resolves absolute configuration if crystals form .
Q. What physicochemical properties influence its solubility and stability in biological assays?
Moderate lipophilicity (logP ~3.2) necessitates DMSO stock solutions (10 mM). Stability assays (pH 7.4, 37°C, 24h) via HPLC confirm integrity. Light sensitivity (xanthene moiety) requires amber vials. Aggregation in aqueous media is assessed via dynamic light scattering (DLS) .
Q. Which in vitro assays evaluate its anticancer potential, and what are their limitations?
Common assays include:
- MTT assay (cell viability, limited by mitochondrial activity interference),
- Apoptosis markers (Annexin V/PI flow cytometry),
- Kinase inhibition profiling (radiometric assays). Variability in cell lines (e.g., HeLa vs. MCF-7) requires cross-validation .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data (e.g., IC50 variations) be resolved?
Strategies include:
- Standardizing assay conditions (cell density, serum concentration),
- Dose-response curves with ≥8 concentrations,
- Orthogonal validation (e.g., caspase-3 activation alongside viability assays),
- Meta-analysis to identify systemic biases .
Q. What computational methods enhance the design of bioactive derivatives?
- DFT calculations predict electronic properties (HOMO-LUMO gaps).
- Molecular dynamics model ligand-receptor interactions (e.g., binding free energy).
- Artificial force induced reaction (AFIR) optimizes synthetic pathways. Fragment-based docking prioritizes substituents for synthesis .
Q. Which experimental design frameworks optimize multi-step synthesis?
- Response surface methodology (RSM) maps variable interactions (e.g., temperature, catalyst loading).
- High-throughput screening (HTS) in microreactors scouts conditions for air-sensitive intermediates.
- Process analytical technology (PAT) (e.g., inline IR) monitors real-time intermediate stability .
Q. How are structure-activity relationship (SAR) studies systematically conducted?
- Halogen scanning and isosteric replacements identify critical groups.
- Free-Wilson analysis quantifies substituent contributions.
- CoMFA/CoMSIA models correlate 3D electrostatic/hydrophobic features with activity. Parallel artificial membrane permeability assays (PAMPA) link modifications to bioavailability .
Q. What strategies mitigate instability of intermediates during synthesis?
- Low-temperature techniques (–20°C for azide intermediates).
- Inert atmosphere (N₂/Ar) for oxygen-sensitive steps.
- Protecting groups (e.g., Boc for amines) prevent undesired side reactions .
Q. How can bioactivity be validated against off-target effects?
- Selectivity profiling across kinase isoforms or GPCR panels.
- CRISPR-Cas9 knockout of putative targets confirms mechanism.
- Thermal shift assays (TSA) validate direct target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
